1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a synthetic compound with the molecular formula C24H26N2O It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with benzyl chloride in the presence of a base, such as sodium hydride, to yield the desired imidazolidine compound. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Scientific Research Applications
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine
- 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine
- 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine
Uniqueness
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLZBIKFFYZJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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